molecular formula C31H38ClN5O7S B1243856 1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride CAS No. 198472-47-8

1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride

Cat. No.: B1243856
CAS No.: 198472-47-8
M. Wt: 660.2 g/mol
InChI Key: BRFWKOFAMCKDLC-OZBXVNDPSA-N
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Description

1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride, also known as L-786392, is a chemical compound with the molecular formula C31H38N5O7S.Cl. It is characterized by its complex structure, which includes multiple stereocenters and a chloride ion.

Preparation Methods

The synthesis of 1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride involves several steps, each requiring specific reaction conditions. The synthetic route typically includes the formation of the core structure followed by the introduction of functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    L-786391: Similar in structure but with different functional groups.

    L-786393: Similar in structure but with different stereochemistry.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

CAS No.

198472-47-8

Molecular Formula

C31H38ClN5O7S

Molecular Weight

660.2 g/mol

IUPAC Name

(4S,5R,6S)-3-[[9-[2-[4-(2-amino-2-oxoethyl)-1,4-diazoniabicyclo[2.2.2]octan-1-yl]ethyl]-2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-yl]methyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride

InChI

InChI=1S/C31H37N5O7S.ClH/c1-18-22(29(31(40)41)34-28(18)26(19(2)37)30(34)39)16-33-23-5-3-4-21-20(6-7-24(27(21)23)44(33,42)43)8-9-35-10-13-36(14-11-35,15-12-35)17-25(32)38;/h3-7,18-19,26,28,37H,8-17H2,1-2H3,(H-2,32,38,40,41);1H/t18-,19+,26+,28+,35?,36?;/m0./s1

InChI Key

BRFWKOFAMCKDLC-OZBXVNDPSA-N

SMILES

CC1C2C(C(=O)N2C(=C1CN3C4=CC=CC5=C(C=CC(=C54)S3(=O)=O)CC[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])C(C)O.[Cl-]

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1CN3C4=CC=CC5=C(C=CC(=C54)S3(=O)=O)CC[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])[C@@H](C)O.[Cl-]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1CN3C4=CC=CC5=C(C=CC(=C54)S3(=O)=O)CC[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])C(C)O.[Cl-]

Synonyms

L 786392
L-786,392
L-786392

Origin of Product

United States

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